molecular formula C22H19FN4O2 B2697074 N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260914-52-0

N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2697074
CAS No.: 1260914-52-0
M. Wt: 390.418
InChI Key: BYCICXZOYNFQHW-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a structurally complex acetamide derivative featuring a 2,6-dimethylphenyl group at the amide nitrogen. The acetamide backbone is substituted with a pyrrole ring linked to a 1,2,4-oxadiazole moiety bearing a 4-fluorophenyl substituent. The oxadiazole ring, a known bioisostere for carboxylic acids or amides, may enhance metabolic stability and binding affinity .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-14-5-3-6-15(2)20(14)24-19(28)13-27-12-4-7-18(27)22-25-21(26-29-22)16-8-10-17(23)11-9-16/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCICXZOYNFQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Synthesis of the Pyrrole Ring: The pyrrole ring is synthesized separately and then coupled with the oxadiazole ring.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction to introduce the fluorophenyl group into the molecule.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly involving the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in various biological assays to understand its interactions with biological targets.

    Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to the broader class of N-(2,6-disubstituted phenyl)acetamides, which include pharmaceuticals, herbicides, and fungicides. Below is a detailed comparison with structurally related analogs:

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Functional Groups Primary Use Key Features
Target Compound N-(2,6-dimethylphenyl) group; pyrrole-linked 1,2,4-oxadiazole with 4-fluorophenyl Potential pharmaceutical (inferred) Unique heterocyclic fusion (pyrrole-oxadiazole); fluorinated aromatic group enhances lipophilicity and metabolic stability.
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Stereochemically complex (R/S configurations); hydroxy and diphenyl groups Pharmaceutical (likely protease inhibitor or antiviral) Stereochemistry critical for target binding; polar hydroxy group may improve solubility.
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Methoxy group; oxazolidinone ring Fungicide Oxazolidinone moiety confers systemic antifungal activity; methoxy group enhances soil mobility.
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Chloro and pyrazole groups Herbicide Chloro group increases electrophilicity for plant enzyme inhibition; pyrazole enhances soil persistence.
Dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) Chloro and methoxyethyl groups Herbicide Methoxyethyl chain improves foliar absorption; chloro group targets acetyl-CoA carboxylase.

Pharmaceutical Analogs

Compounds such as the stereoisomers described in Pharmacopeial Forum (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-...) share the 2,6-dimethylphenoxyacetamide core but differ in stereochemistry and appended groups. These analogs prioritize chiral centers and polar groups (e.g., hydroxy, tetrahydropyrimidinone) for selective receptor interactions, contrasting with the target compound’s fluorinated oxadiazole-pyrrole system. The latter’s planar heteroaromatic system may favor π-π stacking with enzyme active sites, while fluorine atoms could reduce oxidative metabolism .

Agrochemical Analogs

Pesticidal acetamides like oxadixyl , metazachlor , and dimethachlor utilize chloro or methoxy substituents for herbicidal or fungicidal activity. For example:

  • Metazachlor inhibits very-long-chain fatty acid synthesis in weeds, facilitated by its electrophilic chloro group.
  • Oxadixyl’s oxazolidinone ring enables RNA polymerase inhibition in fungi.

Research Implications and Unanswered Questions

While direct pharmacological or agrochemical data for the target compound are absent in the provided evidence, structural parallels suggest hypotheses:

Pharmaceutical Potential: The fluorophenyl-oxadiazole motif is common in kinase inhibitors (e.g., EGFR inhibitors), implying possible anticancer applications.

Agrochemical Limitations : Without electrophilic substituents (e.g., chloro), the compound may lack herbicidal efficacy but could serve as a lead for antifungal development if combined with polar groups.

Further studies should prioritize:

  • Synthesis and screening against therapeutic targets (e.g., cancer cell lines, microbial assays).
  • Comparative pharmacokinetic profiling against analogs like oxadixyl or stereoisomeric pharmaceuticals.

Biological Activity

N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a 1,2,4-oxadiazole ring and a pyrrole moiety. The molecular formula is C24H20FN3O3C_{24}H_{20}FN_3O_3 with a molecular weight of approximately 433.43 g/mol. The presence of fluorine and dimethyl groups is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The oxadiazole and pyrrole rings are known to influence enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results indicate that the compound exhibits significant cytotoxic effects, particularly against glioblastoma (SNB-19) and ovarian cancer (OVCAR-8) cell lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies suggest it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain to be fully elucidated.

Study 1: Anticancer Efficacy

In a study published in ACS Omega, the compound was tested against multiple cancer cell lines, revealing a strong correlation between structural modifications and increased cytotoxicity. The introduction of the fluorophenyl group was particularly noted for enhancing activity against resistant cancer types .

Study 2: Mechanistic Insights

A mechanistic study indicated that this compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:

Property Details
Solubility Moderate solubility in water
Bioavailability High bioavailability in preclinical models
Half-life Approximately 4 hours

These parameters suggest that the compound could be a viable candidate for further development in drug formulation .

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